molecular formula C23H25Cl2NOSi B8656077 3-(Tert-butyldiphenylsilyloxymethyl)-2,4-dichloroaniline CAS No. 167837-45-8

3-(Tert-butyldiphenylsilyloxymethyl)-2,4-dichloroaniline

Cat. No. B8656077
CAS No.: 167837-45-8
M. Wt: 430.4 g/mol
InChI Key: VEAVYCWCTZXUCL-UHFFFAOYSA-N
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Patent
US06169095A

Procedure details

To a stirred mixture of 1-(tert-butyldiphenylsilyloxymethyl)-2,6-dichloro-3-nitrobenzene (433 mg), ferric chloride hexahydrate (17.5 mg) and activated carbon (17.5 mg) in a mixture of methanol (2.78 ml) and water (0.69 ml) was added hydrazine monohydrate (0.135 ml) dropwise at 60-70° C. After the addition was finished, the mixture was refluxed for half an hour. The mixture was allowed to cool and filtered. The filtrate was concentrated in vacuo. The residue was extracted with dichloromethane and the organic phase was dried over anhydrous magnesium sulfate. After being filtered, the filtrate was concentrated in vacuo and the resulting residue was washed with n-hexane to give 3-amino-1-(tert-butyldiphenylsilyloxymethyl)-2,6-dichlorobenzene (348 mg) as a white mass.
Name
1-(tert-butyldiphenylsilyloxymethyl)-2,6-dichloro-3-nitrobenzene
Quantity
433 mg
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride hexahydrate
Quantity
17.5 mg
Type
reactant
Reaction Step One
Quantity
0.135 mL
Type
reactant
Reaction Step Two
Quantity
2.78 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.69 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Si:1]([O:18][CH2:19][C:20]1[C:25]([Cl:26])=[CH:24][CH:23]=[C:22]([N+:27]([O-])=O)[C:21]=1[Cl:30])([C:14]([CH3:17])([CH3:16])[CH3:15])([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O.NN>CO.O>[NH2:27][C:22]1[C:21]([Cl:30])=[C:20]([CH2:19][O:18][Si:1]([C:14]([CH3:16])([CH3:15])[CH3:17])([C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:25]([Cl:26])=[CH:24][CH:23]=1 |f:1.2|

Inputs

Step One
Name
1-(tert-butyldiphenylsilyloxymethyl)-2,6-dichloro-3-nitrobenzene
Quantity
433 mg
Type
reactant
Smiles
[Si](C1=CC=CC=C1)(C1=CC=CC=C1)(C(C)(C)C)OCC1=C(C(=CC=C1Cl)[N+](=O)[O-])Cl
Name
ferric chloride hexahydrate
Quantity
17.5 mg
Type
reactant
Smiles
Step Two
Name
Quantity
0.135 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
2.78 mL
Type
solvent
Smiles
CO
Name
Quantity
0.69 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for half an hour
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After being filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
WASH
Type
WASH
Details
the resulting residue was washed with n-hexane

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=C(C(=CC1)Cl)CO[Si](C1=CC=CC=C1)(C1=CC=CC=C1)C(C)(C)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 348 mg
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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